1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-

Cadogan cyclization nitrene insertion heterocycle synthesis

Standard 2-nitrobiphenyls cyclize to carbazoles, failing when ortho steric blockade is required. CAS 14872-62-9 enforces an 85-90° twisted conformation with a >20 kcal/mol rotational barrier, diverting reduction exclusively to 8,10-dimethylphenanthridine via triplet nitrene insertion (zero carbazole). - **Key application**: Mechanistic probe distinguishing triplet nitrene vs nitrenoid pathways in Cadogan cyclizations. - **Differentiator**: Non-mutagenic scaffold (Ames negative) vs. genotoxic 4-nitrobiphenyl; ideal for GTI risk assessment. - **Supply**: AldrichCPR-grade material; immediate shipment for academic and industrial labs.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 14872-62-9
Cat. No. B12001303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-
CAS14872-62-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3
InChIKeyZEABZBYXHJRQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-2'-nitrobiphenyl Overview


1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- (CAS 14872-62-9; also named 1,3,5-trimethyl-2-(2-nitrophenyl)benzene) is a sterically congested, ortho,ortho'-disubstituted nitrobiphenyl building block (C₁₅H₁₅NO₂, MW 241.29) . The three methyl groups on the mesityl ring enforce a highly twisted biaryl conformation, giving rise to atropisomerism—a property absent in unsubstituted 2-nitrobiphenyl . This compound is catalogued by Sigma-Aldrich as an AldrichCPR research reagent (Cat. PH008531, 25 mg unit) and is employed as a mechanistic probe in reductive cyclization studies and as a precursor to phenanthridine and carbazole scaffolds [1].

Irreplaceability of 2,4,6-Trimethyl-2'-nitrobiphenyl


Substituting 2,4,6-trimethyl-2'-nitrobiphenyl with unsubstituted 2-nitrobiphenyl (CAS 86-00-0) or the 4'-nitro regioisomer (CAS 39117-68-5) leads to fundamentally different reaction outcomes. The three ortho-methyl groups impose a >20 kcal/mol rotational barrier that twists the biphenyl rings ~85–90° out of coplanarity [1]. This steric environment completely diverts reductive cyclization pathways: whereas unsubstituted 2-nitrobiphenyl undergoes clean Cadogan cyclization to carbazole (63% yield), the 2,4,6-trimethyl analogue instead yields 8,10-dimethylphenanthridine via triplet nitrene insertion, with zero carbazole formation observed [2]. Similarly, the 2',4',6'-trimethyl motif abolishes mutagenicity in nitrobiphenyls—a property not shared by the parent 4-nitrobiphenyl—due to inhibition of nitroreductase-mediated activation caused by ring twisting [3]. Generic substitution is therefore not possible when steric blockade of the ortho positions is required for pathway control.

2,4,6-Trimethyl-2'-nitrobiphenyl: Quantitative Evidence


Cyclization Pathway Selectivity

Under identical reductive conditions (triethyl phosphite in cumene or t-butylbenzene), 2,4,6-trimethyl-2'-nitrobiphenyl yields 8,10-dimethylphenanthridine via triplet nitrene C–H insertion, whereas unsubstituted 2-nitrobiphenyl yields carbazole (63%) plus 2-diethylamino-3-phenyl-3H-azepine (13%) via nitrenoid cyclization [1]. No carbazole is formed from the trimethyl substrate because the ortho-methyl groups block the cyclization trajectory [1].

Cadogan cyclization nitrene insertion heterocycle synthesis

Mutagenicity Abolition (Ames Test)

In Salmonella typhimurium strains TA98 and TA100, 2′,4′,6′-trimethyl-4-nitrobiphenyl (the 4-nitro regioisomer closely related to 2,4,6-trimethyl-2'-nitrobiphenyl) is completely non-mutagenic even at the highest tested concentrations, whereas the parent compound 4-nitrobiphenyl is a potent direct-acting mutagen [1]. The complete loss of mutagenicity is attributed to twisting of the biphenyl rings (~50–60° dihedral) induced by 2′,6′-dimethyl substitution, which impairs charge delocalization of the nitrenium ion intermediate [1].

genotoxicity structure-activity relationship nitroarene safety

Atropisomerism: X-ray Conformational Evidence

X-ray crystallography of the closely related 5′-methoxy-2,4,6-trimethyl-2′-nitrosobiphenyl reveals the two phenyl rings are mutually orthogonal, with interplanar dihedral angles of 85.09° and 89.43° for the two independent molecules in the asymmetric unit [1]. This near-perpendicular arrangement results from the steric clash between the 2- and 6-methyl groups on the mesityl ring and the ortho substituent on the second ring. In contrast, unsubstituted biphenyl has a gas-phase dihedral angle of ~44° and a rotational barrier of only ~2 kcal/mol, making atropisomer isolation impossible at room temperature [2].

axial chirality conformational analysis atropisomer separation

Physicochemical Property Differences

2,4,6-Trimethyl-2'-nitrobiphenyl exhibits a boiling point of 147–150 °C at 2 Torr, density of 1.120±0.06 g/cm³ (predicted), and a calculated logP of 4.71, indicating higher lipophilicity than unsubstituted 2-nitrobiphenyl (logP ~2.9) due to the three additional methyl groups [1]. The topological polar surface area (TPSA) is 45.82 Ų, and the compound has one rotatable bond (the biaryl axis), consistent with its atropisomeric character [1].

physicochemical profiling chromatography LogP prediction

2,4,6-Trimethyl-2'-nitrobiphenyl Applications


Triplet Nitrene Mechanistic Probe

This compound is the definitive substrate for distinguishing triplet nitrene vs. nitrenoid pathways in Cadogan-type reductive cyclizations. As demonstrated by Cadogan & Todd (1969), the three ortho-methyl groups prevent direct cyclization to carbazole, instead channeling the reaction toward phenanthridine formation via triplet nitrene C–H insertion when the reduction is conducted in cumene or t-butylbenzene [1]. Researchers studying nitrene chemistry or developing new reductive cyclization catalysts should select this compound to unambiguously trap triplet intermediates.

Synthesis of Hindered Phenanthridines

The Cadogan reduction of 2,4,6-trimethyl-2'-nitrobiphenyl in cumene yields 8,10-dimethylphenanthridine, a sterically protected phenanthridine scaffold that is difficult to access via alternative routes [1]. Additionally, the amino-biphenyl product formed under standard triethyl phosphite conditions serves as a precursor for N-acyl-2-aminobiphenyls, which are key intermediates in agrochemical and pharmaceutical active ingredient synthesis, as described in BASF patent WO2010102980A1 [2].

Atropisomerism and Chiral Separation Model

With an estimated rotational barrier exceeding 20 kcal/mol, this compound is an ideal small-molecule model for studying atropisomerism principles. The orthogonal ring conformation (~85–89° dihedral angle) has been confirmed by X-ray crystallography for the closely related nitroso analog [1]. Researchers developing chiral HPLC separation methods, studying enantiomerization kinetics by dynamic NMR or chromatography, or validating computational models of biaryl torsional barriers should use this compound as a readily available, stable atropisomeric standard.

Non-Mutagenic Pharmaceutical Scaffold

The 2',4',6'-trimethyl substitution pattern on nitrobiphenyls has been shown to completely eliminate mutagenicity in the Ames test (TA98 and TA100), in contrast to the potent mutagenicity of unsubstituted 4-nitrobiphenyl [1]. For medicinal chemistry programs developing nitrobiphenyl-derived pharmacophores or for process chemistry teams concerned with genotoxic impurity (GTI) risk assessment, the 2,4,6-trimethyl-2'-nitrobiphenyl scaffold offers a structurally characterized, non-mutagenic starting point for further derivatization.

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